Perindoprilat is the active metabolite of perindopril, a non-sulphydryl angiotensin-converting enzyme (ACE) inhibitor. [] Perindoprilat itself is a potent and long-acting ACE inhibitor. [, ] It is widely employed in scientific research to investigate the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ]
The synthesis of perindoprilat typically involves several steps, with a focus on achieving high purity and yield. One notable method is the Fuchs-Farthing synthesis, which includes:
An alternative synthesis route has been developed that simplifies the process to two stages, avoiding problematic protecting groups and yielding enantiomerically pure products without extensive separation processes . This method utilizes an oxazolidine species that is opened to yield perindopril or its analogs.
Perindoprilat has a complex molecular structure characterized by multiple chiral centers. The molecular formula is with a molecular weight of approximately 356.47 g/mol. The compound features a perhydroindole ring system, which is crucial for its biological activity as an ACE inhibitor.
Perindoprilat undergoes various chemical reactions that are essential for its therapeutic function. The primary reaction involves the inhibition of ACE, blocking the conversion of angiotensin I to angiotensin II. This mechanism reduces vasoconstriction and lowers blood pressure.
Additionally, stability studies indicate that perindoprilat can degrade under certain conditions (e.g., exposure to humidity), which may affect its efficacy in pharmaceutical formulations . Analytical methods such as ultra-high-performance liquid chromatography (UHPLC) have been developed to assess its stability and quantify degradation products .
The mechanism by which perindoprilat exerts its effects involves binding to the active site of ACE, preventing it from catalyzing the conversion of angiotensin I to angiotensin II. This inhibition leads to:
Clinical studies have demonstrated that perindoprilat effectively lowers blood pressure in hypertensive patients while also providing renal protective effects .
Perindoprilat exhibits several important physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of perindoprilat in pharmaceutical preparations.
Perindoprilat is predominantly used in clinical settings as an antihypertensive agent. Its applications include:
Research continues into additional therapeutic uses, including potential benefits in preventing cardiovascular events in at-risk populations .
Nonlinear mixed-effects modeling (NLMEM) has been instrumental in quantifying perindoprilat's complex PK-PD relationships, particularly its concentration-dependent protein binding and disease-state covariates. Perindoprilat exhibits saturable binding to angiotensin-converting enzyme (ACE) and plasma proteins, leading to nonlinear pharmacokinetics. A tripartite binding model identified two saturable sites (Cu50 = 0.52 ± 0.07 ng·mL⁻¹ and Bmax = 38.5 ± 3.2 ng·mL⁻¹) and one linear site, explaining its prolonged terminal half-life at therapeutic concentrations [7]. Population modeling incorporating physiological covariates revealed:
Table 1: Covariate Effects on Perindoprilat PK Parameters
Parameter | Healthy Volunteers | CHF Patients | Covariate Effect |
---|---|---|---|
Renal Clearance (L/h) | 1.42 ± 0.31 | 0.89 ± 0.18 | Age: -0.52%/year (p<0.001) |
Cu50 (ng/mL) | 0.52 ± 0.07 | 0.35 ± 0.04 | Disease: -32% (p=0.02) |
Central Vd (L) | 21.3 ± 3.1 | 28.7 ± 4.2 | Body weight: +0.38%/kg (p=0.01) |
Advanced estimation algorithms like branch-and-bound optimization have enabled precise identification of PD parameters in perindoprilat's Hill model, overcoming challenges of non-convex objective functions in traditional gradient-based methods [3]. Open-source tools like nlmixr2 facilitate robust NLMEM implementation through flexible specification of fixed, random, and covariate effects [5].
Perindoprilat exhibits differential hysteresis patterns between biological and hemodynamic effects, revealing mechanistic insights into its site of action:
Hysteresis quantification employed nonparametric effect compartment modeling, numerically solving:dCₑ/dt = k₁ₑ × Cₚ - kₑ₀ × Cₑwhere Cₑ is effect-site concentration, Cₚ is plasma concentration, and k₁ₑ governs drug transfer to the effect compartment [1] [8]. The hysteresis reduction process identified CHF patients require effect compartment correction for accurate PK-PD modeling, while healthy volunteers exhibit direct relationships for ACE inhibition.
Table 2: Hysteresis Characteristics in Different Populations
Effect Parameter | Healthy Volunteers | CHF Patients | Hysteresis Type | kₑ₀ (h⁻¹) |
---|---|---|---|---|
PCEA | None | Present | Counterclockwise | 0.13 ± 0.16 |
BVR | None | Present | Counterclockwise | 0.13 ± 0.07 |
Femoral Flow | Present (mild) | Not measured | Clockwise | 0.21 ± 0.09 |
Perindoprilat's hemodynamic effects follow sigmoidal Emax relationships with distinct parameterization across vascular beds:E = E₀ - [Eₘₐₓ × Cᵞ / (CE₅₀ᵞ + Cᵞ)]
For ACE inhibition (PCEA):
For regional hemodynamics (BVR reduction):
The steeper Hill coefficient (γ) in CHF patients (3.06 vs 2.25) indicates heightened sensitivity to perindoprilat concentrations, while the lower CE₅₀ demonstrates increased potency. These parameters enable accurate prediction of hemodynamic responses:
Disease state significantly alters perindoprilat's PK-PD relationships through multifactorial mechanisms:
Pharmacokinetic differences:
Pharmacodynamic differences:
Table 3: Comparative Hill Model Parameters for Brachial Vascular Resistance
Parameter | Healthy Volunteers | CHF Patients | p-value |
---|---|---|---|
Eₘₐₓ (%) | -41 ± 14 | -60 ± 7 | 0.02 |
CE₅₀ (ng/mL) | 4.95 ± 2.62 | 1.38 ± 0.85 | 0.02 |
γ | 2.25 ± 1.54 | 3.06 ± 1.37 | 0.32 |
CE₉₅ (ng/mL) | 17.2 ± 6.3 | 3.8 ± 1.2 | <0.001 |
The differential hysteresis patterns (Section 1.2) combined with altered Hill parameters indicate CHF fundamentally changes perindoprilat's access to effect sites and receptor coupling efficiency. These population differences necessitate disease-specific PK-PD modeling for accurate dose prediction, particularly given CHF's 3.2-fold reduction in CE₉₅ (3.8 vs 17.2 ng·mL⁻¹) [1] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7